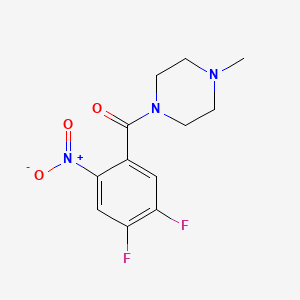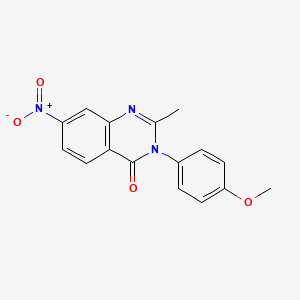![molecular formula C17H22N2O2 B14948897 5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and a pentynyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-piperidine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE involves its interaction with specific molecular targets. The pyridyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, while the pentynyl acetate moiety can participate in further chemical reactions, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE.
Pyridyl Compounds: Compounds containing the pyridyl group, such as pyridine and its derivatives, are also similar
Uniqueness
What sets 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE apart is the combination of the piperidine ring, pyridyl group, and pentynyl acetate moiety in a single molecule.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-ynyl acetate |
InChI |
InChI=1S/C17H22N2O2/c1-15(20)21-13-6-2-4-11-19-12-5-3-9-17(19)16-8-7-10-18-14-16/h7-8,10,14,17H,3,5-6,9,11-13H2,1H3 |
Clave InChI |
SDVHQAJDMWWMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC#CCN1CCCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)

